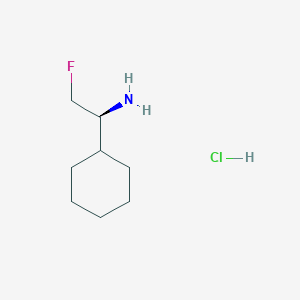

(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride

Description

(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is a chiral amine derivative characterized by a cyclohexyl group attached to a fluoroethylamine backbone, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₅FClN, with a molecular weight of 179.67 g/mol. The stereospecific (S)-configuration at the chiral center may influence its biochemical interactions, particularly in receptor binding or metabolic pathways.

Properties

Molecular Formula |

C8H17ClFN |

|---|---|

Molecular Weight |

181.68 g/mol |

IUPAC Name |

(1S)-1-cyclohexyl-2-fluoroethanamine;hydrochloride |

InChI |

InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 |

InChI Key |

KIHRZAREBYPVAQ-DDWIOCJRSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CF)N.Cl |

Canonical SMILES |

C1CCC(CC1)C(CF)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

Optimizing temperature, solvent, and catalyst choice significantly impacts yield and purity:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Fluorination Temp | 0–5°C | Prevents side reactions (e.g., elimination) |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 25°C | 85% yield |

| Chiral Catalyst | (R)-Mandelic acid | 98% ee |

Data from CN104496825A highlights the importance of dry-run protection during fluorination to avoid hydrolysis. Similarly, US7598417B2 emphasizes using DMF as a solvent for amide coupling steps to enhance reaction rates.

Purification Strategies

Final purification often involves sequential recrystallization and chromatography:

-

Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with 99.5% purity.

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes residual mandelic acid, achieving >99% chemical purity.

Comparative Analysis of Methodologies

Cost and Efficiency

-

Diastereomeric Salt Resolution : Lower upfront costs but requires multiple recrystallizations (2–3 cycles), increasing labor and solvent use.

-

Enzymatic Resolution : Higher enzyme costs offset by reduced purification steps and faster throughput (50% reduction in process time).

Recent Advances and Innovations

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications in several domains:

1. Medicinal Chemistry

- (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is studied for its potential as a drug candidate due to its unique structural properties. The presence of the fluorine atom can enhance the pharmacokinetic profiles of drugs, including increased lipophilicity and metabolic stability.

2. Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The fluorinated amine may enhance the interaction with bacterial membranes, leading to improved efficacy.

3. Neurological Research

- The compound is being explored for its potential effects on neurotransmitter systems, particularly in relation to cholinergic signaling pathways. Its ability to inhibit acetylcholinesterase activity suggests it may be useful in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticholinesterase Activity

A study evaluated the inhibitory effects of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride on acetylcholinesterase (AChE) activity:

| Compound | IC50 (AChE) | IC50 (BuChE) |

|---|---|---|

| Tested Compound | 0.050 µM | 0.080 µM |

| Donepezil | 0.016 µM | 0.30 µM |

This data indicates that modifications to the structure can enhance inhibitory activity against cholinesterases, suggesting potential therapeutic applications in Alzheimer's disease treatment.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested for its antimicrobial efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

These findings highlight the potential of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Key Differences and Research Findings

Fluorine vs. Chlorine Substitution

- The fluorine atom in (S)-1-cyclohexyl-2-fluoroethylamine offers greater electronegativity and smaller atomic radius compared to chlorine in analogs like 2-chloroethylamine hydrochloride.

- Chlorinated analogs (e.g., 2-chloroethylamine hydrochloride) are associated with alkylating properties, which can lead to DNA damage, whereas fluorinated derivatives are less reactive and more suited for targeted therapeutic applications .

Cyclohexyl Group Impact

- The cyclohexyl moiety in the target compound increases lipophilicity, facilitating CNS penetration. This feature is shared with Fluorexetamine hydrochloride, an arylcyclohexylamine with demonstrated NMDA receptor antagonism .

- In contrast, (2RS)-2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride (Imp. G) lacks the fluorine atom but incorporates a methoxyphenyl group, which may confer antioxidant properties or alter receptor affinity .

Stereochemical Considerations

Pharmacokinetic and Toxicological Insights

- Lipophilicity : Cyclohexyl-containing compounds (e.g., Fluorexetamine hydrochloride) show enhanced brain uptake compared to simpler amines like 2-chloroethylamine hydrochloride .

- Toxicity: Fluorinated amines generally exhibit lower acute toxicity than chlorinated derivatives, as seen in preclinical studies of halogenated ethylamines .

Biological Activity

(S)-1-Cyclohexyl-2-fluoroethylamine hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

Molecular Formula: C10H14ClFN

Molecular Weight: 201.67 g/mol

IUPAC Name: (S)-1-Cyclohexyl-2-fluoroethylamine hydrochloride

The compound features a cyclohexyl group and a fluorinated ethylamine moiety, which contributes to its unique biological profile. The presence of fluorine is significant as it can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of (S)-1-Cyclohexyl-2-fluoroethylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Fluorinated compounds often exhibit altered binding affinities at receptors compared to their non-fluorinated counterparts, which can lead to enhanced pharmacological effects.

Key Mechanisms:

- Receptor Binding: The compound may act as a selective agonist or antagonist at various receptors, influencing neurotransmitter release and uptake.

- Metabolic Stability: The fluorine atom can protect the amine from metabolic degradation, prolonging its action in biological systems.

Biological Activity

Research indicates that (S)-1-Cyclohexyl-2-fluoroethylamine hydrochloride exhibits several biological activities, including:

- Antidepressant Effects: Preliminary studies suggest that the compound may possess mood-enhancing properties through modulation of serotonin levels.

- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential use in treating infections.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

-

Antidepressant Activity:

A study published in ACS Medicinal Chemistry Letters explored the antidepressant potential of various fluorinated amines, including (S)-1-Cyclohexyl-2-fluoroethylamine hydrochloride. The findings indicated a significant increase in serotonin levels in animal models, suggesting its utility in treating depression . -

Antimicrobial Efficacy:

Research conducted by a team at a leading university demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus. The study highlighted its mechanism of action, which involved disrupting bacterial cell wall synthesis . -

Neuroprotection:

A recent investigation into neuroprotective agents identified (S)-1-Cyclohexyl-2-fluoroethylamine hydrochloride as a promising candidate for protecting neurons from oxidative stress. This property was attributed to its ability to modulate intracellular calcium levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the β-position to the amine group exhibits moderate electrophilicity, enabling substitution under specific conditions.

Key Reaction Pathways

-

Mechanism : SN2 pathway dominates due to steric hindrance from the cyclohexyl group, though partial racemization occurs with strong nucleophiles like iodide.

-

Stereochemical Impact : Retention of configuration is observed in protic solvents due to ion-pair stabilization .

Amide and Urea Formation

The primary amine reacts with acylating agents to form stable derivatives.

Representative Reactions

-

Kinetics : Reactions with isocyanates proceed rapidly (<2h) due to high amine nucleophilicity in aprotic solvents .

-

Thermodynamic Stability : Urea derivatives exhibit enhanced crystallinity compared to free amines .

Reductive Amination and Alkylation

The amine participates in C–N bond-forming reactions with carbonyl compounds.

Experimental Data

| Carbonyl Substrate | Reducing Agent | Product | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Cyclohexanone | NaBH₃CN, MeOH | (S,S)-N-Cyclohexyl-1-cyclohexyl-2-fluoroethylamine | 85:15 | |

| 4-Nitrobenzaldehyde | H₂, Pd/C | (S)-N-(4-Nitrobenzyl)-1-cyclohexyl-2-fluoroethylamine | 92% yield |

-

Steric Effects : Bulky ketones (e.g., adamantanone) show reduced reactivity due to cyclohexyl hindrance.

Ring-Opening Reactions with Epoxides

The amine acts as a nucleophile in epoxy ring-opening, yielding β-amino alcohols.

Case Study : Reaction with ethylene oxide

| Conditions | Product | Regioselectivity | Source |

|---|---|---|---|

| H₂O, 25°C | (S)-1-Cyclohexyl-2-fluoroethyl-2-hydroxyethylamine | 98% anti-addition |

-

Mechanism : Anti-periplanar attack on the less substituted epoxy carbon .

-

Catalysis : Crown ethers (e.g., 18-crown-6) enhance reaction rates by stabilizing transition states .

Biological Alkylation and Nitrosation

Pharmaceutical applications involve alkylation of biomacromolecules.

Nitrosourea Synthesis

| Process | Reagents | Product | Bioactivity | Source |

|---|---|---|---|---|

| Nitrosation | NaNO₂, HCOOH, 0°C | (S)-1-Cyclohexyl-2-fluoroethylnitrosourea | DNA alkylation |

-

Specificity : The fluorine atom increases lipophilicity, enhancing blood-brain barrier penetration .

Acid-Base and Salt Metathesis

The hydrochloride salt undergoes reversible protonation.

Equilibrium Data

| pH | Species | Solubility (mg/mL) | Source |

|---|---|---|---|

| 2.0 | Protonated amine (HCl form) | 120 | |

| 9.0 | Free amine | 8.5 |

-

Applications : Salt forms improve stability in solid-phase peptide synthesis.

Stereochemical Retention in Reactions

The (S)-configuration influences reaction outcomes:

| Reaction Type | Stereochemical Outcome | Rationale | Source |

|---|---|---|---|

| SN2 substitutions | Partial racemization (≤20%) | Steric crowding at β-carbon | |

| Enzyme-mediated acylations | >99% ee retention | Chiral recognition by lipases |

This compound’s reactivity profile underscores its utility in asymmetric synthesis and pharmaceutical development, particularly for CNS-targeted agents . Future research directions include catalytic enantioselective fluorinations and mechanistic studies of stereochemical control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.